molecular formula C14H23NO4 B1427031 Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 1033820-28-8

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1427031
CAS No.: 1033820-28-8
M. Wt: 269.34 g/mol
InChI Key: NZHFCUPQNWPYIB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:

Properties

IUPAC Name

8-O-tert-butyl 2-O-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHFCUPQNWPYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144370
Record name 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033820-28-8
Record name 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033820-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate (880 mg, 3.29 mmol) was dissolved in methanol (15 ml). The reaction flask was flushed with argon and 5% palladium hydroxide on carbon (88 mg) was added. The flask was degassed under vacuum. Hydrogen gas is then added via balloon. The reaction is stirred under hydrogen atmosphere for 16 hours. The reaction was then filtered through celite, and concentrated to give the titled compound (840 mg).
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8-Azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylic acid 8-tert-butyl ester 2-methyl ester from Step 4 (5.9 g, 22 mmol) was dissolved in ethanol (100 mL), to which palladium (10% on charcoal, 0.59 g) was added. The resulting mixture was shaken under an atmosphere of hydrogen (50 psi) for 2 hours at room temperature, and was then filtered through a bed of Celite, which was washed with ethyl acetate. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by flash chromatography (silica gel, ethyl acetate/hexane) to provide 8-azabicyclo[3.2.1]octane-2,8-dicarboxylic acid 8-tert-butyl ester 2-methyl ester as a mixture of endo and exo isomers as a colorless oil (5.8 g, 97% yield).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 4
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 6
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate

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